molecular formula C14H18N2O3 B8803937 (S)-tert-Butyl (2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate CAS No. 166246-74-8

(S)-tert-Butyl (2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Cat. No.: B8803937
CAS No.: 166246-74-8
M. Wt: 262.30 g/mol
InChI Key: FKDQTOFAIYTQQY-NSHDSACASA-N
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Description

(S)-tert-Butyl (2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a tetrahydroquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the tetrahydroquinoline moiety. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like cesium carbonate. Reaction conditions vary depending on the desired transformation, with typical conditions involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

(S)-tert-Butyl (2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate involves the protonation of the tert-butyl carbamate, followed by the loss of the tert-butyl cation, resulting in the formation of carbamic acid. Decarboxylation of the carbamic acid leads to the release of the free amine . This process is crucial for its reactivity and interactions in various chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl (2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate is unique due to its tetrahydroquinoline structure, which imparts specific chemical and biological properties

Properties

CAS No.

166246-74-8

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

tert-butyl N-[(3S)-2-oxo-3,4-dihydro-1H-quinolin-3-yl]carbamate

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-11-8-9-6-4-5-7-10(9)15-12(11)17/h4-7,11H,8H2,1-3H3,(H,15,17)(H,16,18)/t11-/m0/s1

InChI Key

FKDQTOFAIYTQQY-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC2=CC=CC=C2NC1=O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=CC=CC=C2NC1=O

Origin of Product

United States

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